molecular formula C15H27N3O3 B13277785 tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

Cat. No.: B13277785
M. Wt: 297.39 g/mol
InChI Key: UESRNYLEGSZPJU-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate: is a complex organic compound with a molecular formula of C15H27N3O3. This compound is notable for its unique structure, which includes a piperidine ring substituted with cyano, hydroxy, and methylamino groups, as well as a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyano group and the tert-butyl ester. The hydroxy and methylamino groups are then added through subsequent reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology: In biological research, tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methylamino groups may form hydrogen bonds with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. The piperidine ring provides structural stability, allowing the compound to fit into specific binding sites .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is unique due to its combination of functional groups and the piperidine ring structure. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in scientific research .

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-7-5-6-15(10-16,11-18)8-12(19)9-17-4/h12,17,19H,5-9,11H2,1-4H3

InChI Key

UESRNYLEGSZPJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(CNC)O)C#N

Origin of Product

United States

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